molecular formula C23H26N2O5 B2612946 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883088-36-6

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2612946
CAS No.: 883088-36-6
M. Wt: 410.47
InChI Key: QEJDYGBASXVXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bis-pyridinone family, characterized by two pyridinone rings connected via a 3-hydroxyphenyl-methylene bridge. The 1-ethyl and 6-methyl substituents on the pyridinone cores enhance its hydrophobicity and stability, while the phenolic hydroxyl group may contribute to hydrogen bonding and metal chelation. Synthesized via a multi-component reaction involving aldehydes, amines, and 6-methyl-4-hydroxypyran-2-one in ethanol catalyzed by l-proline, this method is noted for high yields (~85–92%) and environmental friendliness compared to traditional routes .

Properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-hydroxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-24-13(3)10-17(27)20(22(24)29)19(15-8-7-9-16(26)12-15)21-18(28)11-14(4)25(6-2)23(21)30/h7-12,19,26-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJDYGBASXVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the following steps:

    Formation of the Pyridinone Rings: The pyridinone rings can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a hydroxybenzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves the coupling of the hydroxyphenyl group with the pyridinone rings through a methylene bridge, typically achieved using a methylene donor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that compounds similar to 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains. For instance, similar compounds have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, indicating potential for development as an antibacterial agent .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various derivatives of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that certain derivatives exhibited IC50 values comparable to known antioxidants such as ascorbic acid, suggesting their potential utility in health supplements or therapeutic formulations aimed at oxidative stress mitigation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of related compounds, a series of tests were conducted against common pathogens using agar diffusion methods. The results demonstrated that some derivatives showed significant inhibition zones against Pseudomonas aeruginosa and Candida albicans, supporting the hypothesis that this class of compounds could lead to new antimicrobial agents .

Potential Therapeutic Applications

Given its biological activities, 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) holds promise for several therapeutic applications:

  • Antioxidant Supplements : Due to its ability to neutralize free radicals.
  • Antibacterial Treatments : As a potential candidate for treating infections caused by resistant bacterial strains.
  • Pharmaceutical Formulations : In drug development aimed at conditions associated with oxidative stress or microbial infections.

Mechanism of Action

The mechanism of action of 3,3’-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinone rings can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s bis-pyridinone scaffold differentiates it from structurally related bis-coumarins (e.g., 3,3'-((4-cyanophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)) and bis-thiouracils (e.g., 5,5′-((4-nitrophenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) ). Key distinctions include:

  • Electronic properties: Pyridinones exhibit stronger electron-withdrawing effects than coumarins or thiouracils, influencing redox behavior and binding affinity.
  • Bioactivity : Bis-coumarins (e.g., 3k in ) show antileishmanial activity (IC₅₀ ~12 µM), while bis-thiouracils (e.g., 5f in ) inhibit HDAC enzymes (IC₅₀ ~0.8 µM). The target compound’s activity remains uncharacterized but may align with β-sheet-breaking mechanisms seen in RS-0406 analogs .
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Reported Activity Synthesis Yield (%)
Bis-pyridinone (Target) Pyridinone 3-Hydroxyphenyl, ethyl Potential β-sheet breaker 85–92
Bis-coumarin (3k) Coumarin 4-Cyanophenyl Antileishmanial 78
Bis-thiouracil (5f) Thiouracil 4-Nitrophenyl HDAC inhibition 65

Mechanistic Insights

The 3-hydroxyphenyl group in the target compound may enable fibril disruption via aromatic stacking, akin to curcumin derivatives . However, unlike compound 6 in , which shows distinct α-synuclein aggregation inhibition, the target’s efficacy depends on substituent positioning. For example, para-substituted analogs (e.g., 3k ) exhibit reduced solubility compared to meta-substituted derivatives like the target compound.

Biological Activity

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound can be represented structurally as follows:

C22H26N2O4\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_4

This structure includes two pyridinone moieties linked by a methylene bridge and a hydroxyl group that may contribute to its biological activity.

1. Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor properties. A study on related compounds demonstrated tumor cell-specific cytotoxicity against various human cancer cell lines, suggesting that modifications in the molecular structure can enhance or diminish this activity. For instance, certain 3-formylchromone derivatives showed selective cytotoxicity against tumor cells while sparing normal cells .

2. Antimicrobial Activity

The compound's potential antimicrobial activity has been explored. Studies have shown that related pyridine derivatives possess antibacterial and antifungal properties. For example, certain pyridine derivatives demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects . The presence of hydroxyl groups in the structure has been linked to enhanced antimicrobial activity.

3. Enzyme Inhibition

Some derivatives of related compounds have been tested for their ability to inhibit enzymes such as urease and have shown promising results. Urease inhibitors are particularly valuable in treating infections caused by Helicobacter pylori, which is associated with gastric diseases . The structural characteristics influencing enzyme inhibition were noted to include the presence of specific functional groups.

4. Cytotoxic Effects

In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that some derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death . The relationship between structure and activity was explored, revealing that specific substitutions could enhance potency.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antitumor3-formylchromonesCytotoxicity against tumor cells
AntimicrobialPyridine DerivativesInhibition of bacteria (S. aureus, E. coli)
Enzyme InhibitionUrease InhibitorsEffective against H. pylori
Cytotoxic EffectsRelated DerivativesInduced apoptosis in cancer cells

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of several 3-formylchromone derivatives against four human tumor cell lines (A549, HeLa, MCF-7, and PC-3). The results indicated that certain modifications led to increased selectivity and potency against cancer cells compared to normal human cell lines.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of related pyridine compounds was assessed against a panel of bacteria including S. aureus and E. coli. The study found that specific compounds displayed MIC values as low as 0.0039 mg/mL, demonstrating significant antibacterial activity within short exposure times .

Q & A

Q. What are the optimal synthetic routes for 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via a multi-component reaction involving aldehydes, amines, and pyranone derivatives. For example, l-proline-catalyzed reactions in ethanol at reflux (70–80°C) yield derivatives with high efficiency (80–90% yield) by promoting Knoevenagel condensation and subsequent cyclization . Key optimization parameters include:

  • Catalyst loading : 10–15 mol% l-proline.
  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents.
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS for intermediate tracking.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks (e.g., O–H⋯O interactions) should be analyzed using ORTEP-3 for graphical representation .
  • NMR spectroscopy : Assign peaks via 1H^1H- and 13C^{13}C-NMR in DMSO-d6. Key signals include:
    • Hydroxyl protons: δ 10.2–12.5 ppm (broad singlet).
    • Pyridinone protons: δ 6.2–6.8 ppm (doublets, J = 8–10 Hz) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identify tautomeric shifts by analyzing peak splitting at 25–80°C.
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate crystallographic data .
  • Solvent-free crystallization : Use sublimation or melt crystallization to exclude solvent interference .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL framework :

Phase 1 (Lab-scale) :

  • Hydrolysis kinetics : Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC-UV.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify photoproducts using HRMS.

Phase 2 (Microcosm) :

  • Biotic degradation : Use sediment-water systems with microbial consortia; track metabolites via 13C^{13}C-isotope labeling .

Q. How can researchers assess the compound’s polymorphic forms and their impact on pharmacological activity?

Methodological Answer:

  • Screening polymorphs : Use solvent-drop grinding (acetone/water) and analyze via PXRD (Cu-Kα radiation).
  • Thermal analysis : DSC/TGA to identify phase transitions (e.g., melting points, desolvation events).
  • Bioactivity correlation : Compare dissolution rates (USP Apparatus II) and IC50 values (e.g., enzyme inhibition assays) across polymorphs .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s solubility for in vivo studies without altering its pharmacophore?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD).
  • Salt formation : React with sodium bicarbonate to form a water-soluble sodium salt (confirm via FTIR: COO⁻ stretch at 1580–1650 cm⁻¹) .

Q. How can synergistic effects with other pharmaceutical agents be systematically evaluated?

Methodological Answer:

  • Isobolographic analysis : Test fixed-dose ratios in cell-based assays (e.g., MTT for cytotoxicity).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., MAPK/NF-κB crosstalk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.